2-(4-methoxybenzyl)pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Core in Organic and Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a foundational scaffold in a vast array of biologically active molecules. tandfonline.comfrontiersin.orgnih.gov Its importance is underscored by its presence in numerous natural products, pharmaceuticals, and synthetic compounds with diverse therapeutic applications. nih.govwikipedia.org
The significance of the pyrrolidine core can be attributed to several key physicochemical properties:
Structural Versatility and 3D Conformation: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterpart, pyrrole. nih.gov This "pseudorotation" enables the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.gov
Physicochemical Properties: The presence of the nitrogen atom imparts basicity and hydrophilicity to the molecule, influencing its solubility and pharmacokinetic profile. tandfonline.combohrium.com
Chirality: The carbon atoms in the pyrrolidine ring can be stereogenic centers, leading to the existence of different stereoisomers. This stereochemistry is often critical for biological activity, as enantiomers can exhibit different binding affinities and efficacies at chiral biological receptors. nih.gov
The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting its value in drug design and development. nih.govnih.gov Its derivatives have been investigated for a wide range of pharmacological activities, including but not limited to, anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org
Historical Context of Substituted Pyrrolidines in Chemical Synthesis
The synthesis of substituted pyrrolidines has been a long-standing area of focus in organic chemistry, driven by the quest for new therapeutic agents and the need for efficient methods to construct this important heterocyclic system. bohrium.comdiva-portal.org Over the years, a multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.
Early synthetic efforts often relied on multi-step sequences starting from readily available precursors. A significant advancement in the field has been the development of stereoselective synthetic methods, which allow for the controlled formation of specific stereoisomers. chemistryviews.org This is particularly important for medicinal chemistry applications where biological activity is often dependent on the precise three-dimensional arrangement of atoms. nih.gov
Key synthetic approaches to substituted pyrrolidines include:
1,3-Dipolar Cycloaddition Reactions: This method, often involving azomethine ylides, is a powerful tool for constructing the pyrrolidine ring with high stereocontrol. chemistryviews.org
Nucleophilic Addition Reactions: The addition of nucleophiles to imines or related electrophiles is a common strategy for introducing substituents onto the pyrrolidine scaffold. benthamdirect.com
Ring-Closing Metathesis: This catalytic reaction has emerged as a versatile method for the formation of cyclic structures, including pyrrolidines.
Reductive Amination: The reaction of dicarbonyl compounds with amines, followed by reduction, provides a direct route to substituted pyrrolidines.
Catalytic N-Heterocyclization: Modern methods utilizing transition metal catalysts, such as iridium or rhodium complexes, have enabled the efficient synthesis of pyrrolidines from simple diols and amines. organic-chemistry.org
The continuous development of new synthetic methodologies has expanded the diversity of accessible substituted pyrrolidines, providing medicinal chemists with a rich library of compounds for biological screening and drug discovery. diva-portal.org
Positioning of 2-(4-methoxybenzyl)pyrrolidine within the Landscape of Pyrrolidine Research
This compound is a specific derivative that combines the pyrrolidine core with a 4-methoxybenzyl substituent at the 2-position. This particular substitution pattern makes it a valuable building block and a subject of interest in its own right.
The synthesis of this compound has been described in the chemical literature. One reported method involves the reduction of an appropriate precursor using Raney nickel/hydrogen. prepchem.com The compound is characterized as a colorless liquid with specific physical properties. chemimpex.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 74190-66-2 | chemimpex.com |
| Molecular Formula | C11H15NO | chemimpex.com |
| Molecular Weight | 177.25 g/mol | chemimpex.com |
| Appearance | Colorless liquid | chemimpex.com |
| Boiling Point | 88-90 °C at 0.008 mmHg | prepchem.com |
The presence of the 4-methoxybenzyl group is significant. The methoxy (B1213986) group can influence the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic profile. The benzyl (B1604629) group provides a larger aromatic moiety that can engage in various non-covalent interactions with biological targets.
Research involving this compound has often focused on its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been incorporated into the design of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. nih.gov
Scope and Relevance of Research on this compound and its Structural Analogs
The research landscape for this compound extends to its structural analogs, where modifications to the core structure are made to explore structure-activity relationships (SAR). These analogs can feature different substituents on the pyrrolidine ring, the benzyl group, or the nitrogen atom.
For example, a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids were synthesized and evaluated as endothelin receptor antagonists. acs.org In this series, the core pyrrolidine structure is more heavily substituted, and the nature of the N-substituent was found to be critical for activity. acs.org
Other relevant structural analogs that have been investigated include:
2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide: This analog incorporates a sulfonamide group at the nitrogen atom, a common functional group in many pharmaceuticals. vulcanchem.com The sulfonamide moiety can participate in hydrogen bonding interactions with biological targets. vulcanchem.com
Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: This is a tetra-substituted pyrrolidine with additional functional groups that can influence its conformation and properties. iucr.orgresearchgate.net
4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: These compounds feature a more complex structure with a pyrrolidine-2,3-dione (B1313883) core and have been synthesized and studied for their chemical reactivity. beilstein-journals.org
The study of these and other analogs helps to elucidate the key structural features required for a desired biological effect. By systematically modifying the structure of this compound, researchers can optimize properties such as potency, selectivity, and metabolic stability.
| Compound Name | Key Structural Feature | Area of Research Interest | Reference |
|---|---|---|---|
| 2-(4-Methoxyphenyl)pyrrolidine-1-sulfonamide | Sulfonamide group on the pyrrolidine nitrogen | Potential antimicrobial, anticancer, and antidiabetic applications | vulcanchem.com |
| N,N-dibutyl-2-[trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)-3-carboxy-pyrrolidin-1-yl]acetamide | Complex N-substituent and additional substitution on the pyrrolidine ring | Endothelin receptor antagonism | acs.org |
| ethyl-2-(1-(3-mercapto-2-methylpropanoyl)-2-(4-methoxybenzyl)pyrrolidin-3-ylidene amino)propanoate | Modification at the 1- and 3-positions of the pyrrolidine ring | ACE inhibition for antihypertensive activity | nih.gov |
| Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | Tetra-substituted pyrrolidine with acetyloxy and ethylcarboxylate groups | Crystal structure and conformational analysis | iucr.orgresearchgate.net |
The ongoing research into this compound and its analogs underscores the enduring importance of the pyrrolidine scaffold in the development of new chemical entities with potential therapeutic value.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFOPPPDHATJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407353 | |
| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66162-38-7 | |
| Record name | 2-[(4-methoxyphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Methoxybenzyl Pyrrolidine and Its Derivatives
Retrosynthetic Strategies for the 2-(4-methoxybenzyl)pyrrolidine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. deanfrancispress.com For this compound, several logical disconnections can be envisioned, guiding the design of synthetic pathways.
A primary disconnection can be made at the C2-benzyl bond, suggesting a route involving the alkylation or arylation of a pre-formed pyrrolidine (B122466) derivative at the 2-position. Another key disconnection is of the C-N bonds within the pyrrolidine ring, which points towards cyclization strategies from acyclic precursors. These strategies often involve the formation of one or two C-N bonds in the ring-closing step. For instance, an intramolecular reaction of a γ-amino alkene or a related precursor can be a viable route.
Direct Cyclization Approaches to the Pyrrolidine Ring System
Direct cyclization methods offer an efficient means to construct the pyrrolidine ring in a single or tandem reaction sequence. These approaches are often characterized by high atom economy and the ability to control stereochemistry.
Palladium-Catalyzed Tandem Reactions for N-Aryl-2-(4-methoxybenzyl)pyrrolidines
Palladium-catalyzed reactions have emerged as a powerful tool in organic synthesis for the formation of C-C and C-N bonds. organic-chemistry.org A notable application is the tandem N-arylation/carboamination reaction for the synthesis of N-aryl-2-benzyl pyrrolidines. nih.govnih.gov This one-pot process allows for the modular assembly of these complex heterocyclic compounds from simple acyclic precursors. nih.gov
In a typical reaction, a primary γ-amino alkene undergoes N-arylation with an aryl bromide, followed by an intramolecular carboamination to form the pyrrolidine ring. nih.govnih.gov For the synthesis of a derivative like N-phenyl-2-(4-methoxybenzyl)pyrrolidine, 4-pentenylamine can be reacted sequentially with an aryl bromide and then 4-bromoanisole (B123540) in the presence of a palladium catalyst. nih.gov The choice of phosphine (B1218219) ligand is crucial for the success of this tandem process, with different ligands potentially required to optimize the N-arylation and carboamination steps. nih.gov These reactions often proceed with high diastereoselectivity, affording trans-2,5-disubstituted pyrrolidines. nih.gov
| Catalyst System | Ligand(s) | Starting Materials | Product | Yield | Diastereomeric Ratio (dr) | Ref |
| Pd₂(dba)₃ | P(2-furyl)₃ / BINAP | 4-Pentenylamine, Aryl Bromide, 4-Bromoanisole | N-Aryl-2-(4-methoxybenzyl)pyrrolidine | Moderate to Good | Good to Excellent | nih.gov |
| Pd(0) | Monophosphine | γ-(N-Arylamino)alkene, Vinyl Bromide | N-Aryl-2-allylpyrrolidine | Good | >20:1 (trans:cis) | nih.gov |
Asymmetric [3+2] Cycloaddition Reactions Leading to Pyrrolidines
The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered rings, including pyrrolidines. acs.orgacs.org Asymmetric variants of this reaction, often employing chiral catalysts, allow for the enantioselective synthesis of highly substituted pyrrolidines with control over multiple stereocenters. acs.orgrsc.orgrsc.orgnih.govnih.govnih.gov
One common approach involves the reaction of an azomethine ylide with an alkene. acs.orgacs.org The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as imines of α-amino acids. The choice of metal catalyst and chiral ligand is critical for achieving high diastereo- and enantioselectivity. rsc.orgrsc.orgnih.gov For instance, a combined system of Au(I) and a chiral N,N'-dioxide–Dy(III) complex has been used for the asymmetric tandem cycloisomerization/[3+2] cycloaddition to yield enantioenriched spiroisobenzofuran-pyrrolidine derivatives. rsc.org Similarly, copper and nickel complexes with chiral ligands have been shown to catalyze the asymmetric [3+2] cyclization of iminoesters with nitroalkenes to produce indolyl-pyrrolidines. rsc.org The N-tert-butanesulfinylimine group has also been utilized as an effective electron-withdrawing group in 1-azadienes, enabling the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. acs.org
| Catalyst System | Reaction Type | Reactants | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Ref |
| Au(I) / Chiral N,N'-dioxide–Dy(III) | Tandem Cycloisomerization/[3+2] Cycloaddition | 2,2'-diester aziridines, 2-ethynyl benzyl (B1604629) alcohols | Spiroisobenzofuran-1,3'-pyrrolidine derivatives | up to 81% | 95% ee, >19:1 dr | rsc.org |
| IAP–Ni(OAc)₂ complex | Asymmetric [3+2] Cyclization | Iminoesters, Indolyl nitroalkenes | Indolyl-pyrrolidines | - | - | rsc.org |
| PyBidine–Cu(OTf)₂ complex | Asymmetric [3+2] Cyclization | Iminoesters, Indolyl nitroalkenes | Indolyl-pyrrolidines | - | - | rsc.org |
| Ag₂CO₃ | 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Densely substituted pyrrolidines | Moderate to Good | High regio- and diastereoselectivities | acs.org |
Intramolecular Hydroamination and Reductive Cyclization Protocols
Intramolecular hydroamination of alkenes is an atom-economical method for the synthesis of cyclic amines, including pyrrolidines. rsc.orgrsc.orgcsic.es This reaction can be catalyzed by various metals or Brønsted acids, and can also proceed via a concerted, metal-free pathway. rsc.orgchemrxiv.orgresearchgate.net
A redox-enabled strategy has been developed for the intramolecular hydroamination of secondary amines to form pyrrolidines. rsc.orgrsc.org This one-pot sequence involves the in situ generation of a hydroxylamine (B1172632) by oxidation, followed by a Cope-type hydroamination and subsequent reduction of the resulting pyrrolidine N-oxide. rsc.orgrsc.org This method is notable for its mild conditions and high functional group tolerance. rsc.orgrsc.org Iron(III) salts have also been shown to be effective catalysts for the diastereoselective intramolecular hydroamination of α-substituted amino alkenes, leading to enantiopure trans-2,5-disubstituted pyrrolidines. csic.es
Reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines provides another route to 2-substituted pyrrolidines. nih.gov The diastereoselectivity of this reaction can be controlled by the choice of reducing agent, allowing for the synthesis of either epimer of the product from the same starting material. nih.gov
| Method | Catalyst/Reagent | Substrate | Product | Yield | Selectivity | Ref |
| Redox-enabled Hydroamination | - (Metal-free) | Secondary amine with alkene moiety | Pyrrolidine | High | High functional group tolerance | rsc.orgrsc.org |
| Iron-catalyzed Hydroamination | FeCl₃ | α-Substituted amino alkene | trans-2,5-Disubstituted pyrrolidine | Good to Excellent | Exclusive trans-diastereoselectivity | csic.es |
| Reductive Cyclization | LiBHEt₃ or DIBAL-H/LiHMDS | (S(S))-γ-chloro-N-tert-butanesulfinyl ketimine | (S(S),R)- or (S(S),S)-N-tert-butanesulfinyl-2-substituted pyrrolidine | 87-98% | High diastereoselectivity (99:1 or 1:99) | nih.gov |
Ring-Closing Metathesis Strategies in Pyrrolidine Synthesis
Ring-closing metathesis (RCM) has become a powerful and versatile tool for the construction of a wide variety of carbo- and heterocyclic compounds, including pyrrolidines. tandfonline.comtandfonline.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene. tandfonline.comtandfonline.com
The RCM of diallylamine (B93489) derivatives is a common strategy for synthesizing pyrrolidine rings. tandfonline.comtandfonline.com The reaction is often fast and efficient, proceeding under mild conditions with good to excellent yields. tandfonline.comtandfonline.com First-generation Grubbs catalysts are frequently employed for this transformation. tandfonline.comtandfonline.com One challenge can be the basicity of the nitrogen atom interfering with the ruthenium catalyst; this can sometimes be overcome by protecting the nitrogen or forming a salt. tandfonline.com RCM has been successfully applied to the synthesis of various pyrrolidine derivatives containing other heterocyclic moieties like coumarin, quinolone, and pyridine. tandfonline.com
| Catalyst | Substrate | Product | Yield | Ref |
| First-generation Grubbs catalyst | Diallylamine derivatives of coumarin, quinolone, pyridine, and substituted benzene (B151609) | Corresponding pyrrolidine derivatives | 70-95% | tandfonline.comtandfonline.com |
| First-generation Grubbs catalyst | (S)-allyl-(1-pyridin-3-yl-but-3-enyl)-carbamic acid benzyl ester | Piperidine (B6355638) ring precursor | - | nih.gov |
Derivatization from Pre-formed Pyrrolidine Intermediates
An alternative to de novo synthesis of the pyrrolidine ring is the modification of readily available pyrrolidine precursors. This approach is particularly useful for accessing a library of derivatives with diverse functionalities. Proline and its derivatives, such as 4-hydroxyproline (B1632879) and prolinol, are common starting points for the synthesis of more complex pyrrolidine-containing molecules. mdpi.com
For example, the synthesis of various pyrrolidine-based drugs often starts from commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com This precursor can be chemically modified through a series of reactions, such as oxidation and esterification, to introduce desired functional groups. mdpi.com Similarly, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline through a multi-step sequence involving N-benzylation, esterification, and subsequent reaction with hydrazine (B178648) hydrate (B1144303) and aromatic acids. tandfonline.com
The synthesis of new pyrrolidine-based organocatalysts has been achieved by starting with chiral imines derived from (R)-glyceraldehyde acetonide. beilstein-journals.org Diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction yields the initial pyrrolidine scaffold, which can then be further modified through deprotection and reprotection steps to introduce different substituents. beilstein-journals.org
| Starting Material | Key Reactions | Product | Ref |
| Boc-protected trans-4-hydroxy-L-proline | Esterification, Oxidation | Precursor for Grazoprevir and Voxilaprevir | mdpi.com |
| L-proline | N-benzylation, Esterification, Reaction with hydrazine hydrate and aromatic acids | N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives | tandfonline.com |
| Chiral imines from (R)-glyceraldehyde acetonide | Diastereoselective allylation, Hydrozirconation/iodination, Deprotection/Reprotection | Pyrrolidine-based organocatalysts | beilstein-journals.org |
Alkylation and Arylation at the 2-Position of Pyrrolidine Ring Systems
The introduction of substituents at the 2-position of the pyrrolidine ring is a fundamental strategy for the synthesis of compounds like this compound. This can be achieved through either alkylation or arylation reactions, often employing organometallic reagents or metal-catalyzed processes to ensure high selectivity.
Alkylation at the C2-position typically involves the deprotonation of an activated pyrrolidine derivative to form an enolate or an equivalent nucleophile, which is then trapped with an alkyl halide. For instance, the alkylation of (2S, 4R)-4-hydroxyproline derivatives has been demonstrated to proceed with retention of configuration. researchgate.net In this method, a bicyclic intermediate is formed, which upon deprotonation and reaction with alkyl halides, yields 2-substituted 4-hydroxyprolines. researchgate.net Another approach involves the organolithiation of cyclic imines, which can then react with various electrophiles to yield 2-substituted pyrrolidines. acs.org Control of regio- and stereoselectivity is crucial and often requires carefully selected bases and low-temperature conditions to prevent side reactions.
Arylation methods provide a direct route to introduce aryl groups, such as the 4-methoxybenzyl moiety. Palladium-catalyzed reactions are particularly prominent in this area. A notable method is the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines through the carboamination of γ-N-arylamino alkenes with aryl bromides, catalyzed by a palladium(0) complex. nih.gov This reaction demonstrates high diastereoselectivity for forming specific isomers. nih.gov More direct approaches, such as the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, have also been developed, offering an efficient route to 2-aryl pyrrolidines. organic-chemistry.org Recent advancements include the direct α-arylation of pyrrolidines using quinone monoacetals as oxidants, which allows for the one-step synthesis of α-aryl-substituted pyrrolidines. rsc.org
Table 1: Selected Methods for C2-Functionalization of Pyrrolidines
| Method | Type | Key Reagents/Catalyst | Substrate Example | Product Type | Reference |
|---|---|---|---|---|---|
| Enolate Alkylation | Alkylation | Strong base (e.g., LDA), Alkyl halide | O-Acetyl-4-hydroxyproline derivative | 2-Alkyl-4-hydroxyproline | researchgate.net |
| Organolithium Reaction | Alkylation/Arylation | n-BuLi, Electrophile | Cyclic imine | 2-Substituted pyrrolidine | acs.org |
| Palladium-catalyzed Carboamination | Arylation | Pd(0) catalyst, Base, Aryl bromide | γ-N-arylamino alkene | N-Aryl-2-benzyl pyrrolidine | nih.gov |
| Palladium-catalyzed α-Arylation | Arylation | Pd catalyst, Ligand, Base | N-Boc-pyrrolidine | N-Boc-2-aryl-pyrrolidine | organic-chemistry.org |
| Quinone-mediated Arylation | Arylation | Quinone monoacetal, DABCO | Pyrrolidine | α-Aryl-pyrrolidine | rsc.org |
Transformations of Pyrrolidinone Precursors
Pyrrolidinones, or γ-lactams, are versatile and readily available precursors for the synthesis of 2-substituted pyrrolidines. The transformation typically involves the reduction of the lactam carbonyl group.
A common approach is the reduction of a substituted pyrrolidinone to the corresponding pyrrolidine. For example, a (2R,4R)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole can be hydrogenated using Raney nickel to yield the fully saturated pyrrolidine derivative with high diastereoselectivity. google.com This method highlights the utility of catalytic hydrogenation for the stereocontrolled reduction of unsaturated lactams.
In other strategies, the pyrrolidinone ring is constructed first and then modified. The synthesis of pyrrolidine-2,3-diones, for example, provides intermediates that can be further elaborated. beilstein-journals.org These diones can undergo condensation reactions followed by reduction. For instance, in the synthesis of pyrrolidine-based iminosugars, a 2,3-dioxopyrrolidine intermediate is first synthesized via a multicomponent reaction, and subsequent reduction steps, including the reduction of the amide functionality with reagents like lithium aluminium hydride (LiAlH₄), afford the final pyrrolidine products. researchgate.netorientjchem.org The choice of reducing agent is critical; for instance, while LiAlH₄ reduces both ester and amide groups, other reagents like sodium borohydride (B1222165) might be used for more selective transformations. google.comorientjchem.org
Table 2: Pyrrolidinone Transformations
| Precursor Type | Transformation | Reagents | Product | Reference |
|---|---|---|---|---|
| Dihydro-1H-pyrrole (Unsaturated Lactam) | Catalytic Hydrogenation | Raney Nickel, H₂ | Substituted Pyrrolidine | google.com |
| 2,3-Dioxopyrrolidine | Reduction of Amide | Lithium Aluminium Hydride (LiAlH₄) | Hydroxymethyl-pyrrolidinol | researchgate.netorientjchem.org |
| Substituted Pyrrolidinone | Reduction of Carbonyl | Sodium Borohydride (NaBH₄) | Hydroxymethyl-pyrrolidine | google.com |
Multi-Component Reactions for the Assembly of this compound Frameworks
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecular scaffolds like this compound from simple starting materials in a single pot. These reactions are characterized by their high atom economy and operational simplicity.
One notable MCR approach involves the reaction of an amine, an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269). rasayanjournal.co.in By adjusting the molar ratios of the reactants, this method can be directed to produce either substituted pyrrolidines or tetrahydropyrimidines. rasayanjournal.co.in Specifically, a 1:1:4 molar ratio of a primary amine (like 4-methoxyaniline), dimethyl acetylenedicarboxylate, and formaldehyde can yield highly functionalized pyrrolidine scaffolds. rasayanjournal.co.in A similar MCR strategy has been applied to the synthesis of potent antidiabetic agents, where a mixture of an amine, an aldehyde, and an ester in ethanol (B145695) can be refluxed to construct the highly functionalized pyrrolidine ring skeleton, which can include a 2-(4-methoxyphenyl) substituent. researchgate.netorientjchem.org
Another powerful strategy is the 1,3-dipolar cycloaddition, a classic method for constructing five-membered rings. nih.gov The reaction between an azomethine ylide (the 1,3-dipole), often generated in situ from an amino acid, and an alkene (the dipolarophile) can produce substituted pyrrolidines with a high degree of regio- and stereocontrol. nih.gov
Cascade reactions also provide an MCR-like approach. A cascade double reductive amination using an η4-dienetricarbonyliron complex has been used to synthesize 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org This process involves a one-pot sequence of two reductive amination steps to build the pyrrolidine ring. acs.org
Table 3: Multi-Component Reactions for Pyrrolidine Synthesis
| MCR Type | Components | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Domino Cyclization | Primary Amine, Acetylene Dicarboxylate, Formaldehyde | Water as solvent, TBAB mediated | Polysubstituted Pyrrolidine | rasayanjournal.co.in |
| MCR for Iminosugars | Amine, Aldehyde, Ester | One-pot reflux in ethanol | Highly functionalized Pyrrolidine | researchgate.netorientjchem.org |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkene | High regio- and stereoselectivity | Substituted Pyrrolidine | nih.gov |
| Cascade Double Reductive Amination | Keto-aldehyde, Primary Amine, Reducing Agent | Fe(CO)₃ complex for stereocontrol | 2-Dienyl-substituted Pyrrolidine | acs.org |
Protecting Group Strategies for the Pyrrolidine Nitrogen and Hydroxyl Moieties
In the multi-step synthesis of this compound and its derivatives, protecting groups are indispensable for masking reactive functional groups, primarily the pyrrolidine nitrogen and any hydroxyl groups, to prevent undesired side reactions. wiley.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. beilstein-journals.org
For the Pyrrolidine Nitrogen: The most common protecting groups for the pyrrolidine nitrogen are carbamates, due to their ability to decrease the nucleophilicity of the nitrogen and their predictable cleavage conditions.
tert-Butoxycarbonyl (Boc): This is a widely used group due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl). wikipedia.orgmdpi.com It is frequently employed in syntheses involving organometallic reagents or reductions.
Carbobenzyloxy (Cbz): The Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). wiley.comwikipedia.org This makes it orthogonal to the Boc group. However, its removal conditions are incompatible with functional groups that are sensitive to reduction, such as certain halo-phenyl groups or alkenes. nih.gov
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is notable for its lability to basic conditions (e.g., piperidine in DMF), making it orthogonal to both Boc and Cbz groups. wiley.comwikipedia.org This orthogonality is crucial in complex syntheses requiring sequential deprotection steps. wiley.com
Sulfonyl Groups: Groups like tosyl (Ts) can protect the nitrogen and their strong electron-withdrawing nature can influence the reactivity of the pyrrolidine ring. beilstein-journals.orgresearchgate.net However, their removal often requires harsh conditions. beilstein-journals.org
For Hydroxyl Moieties: When synthesizing derivatives with hydroxyl groups, such as those derived from 4-hydroxyproline, protection of the alcohol is often necessary.
Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS or TBDMS) are very common. wiley.com They are robust and can be installed selectively. Cleavage is typically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgnih.gov The stability of different silyl ethers (e.g., TMS, TES, TBDMS) varies, allowing for differential protection. wikipedia.org
Benzyl (Bn) Ethers: While effective, benzyl groups are typically removed by hydrogenolysis, which presents the same functional group compatibility issues as the Cbz group. nih.gov
The strategic use of orthogonal protecting groups, such as the combination of Fmoc for the amine (base-labile), tert-butyl for a carboxylic acid (acid-labile), and a silyl ether for a hydroxyl group (fluoride-labile), allows for the selective deprotection and functionalization of different parts of the molecule in a complex synthesis. wiley.comwikipedia.org
Table 4: Common Protecting Groups for Pyrrolidine Synthesis
| Functional Group | Protecting Group | Abbreviation | Common Cleavage Conditions | Reference |
|---|---|---|---|---|
| Pyrrolidine Nitrogen | tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl) | wikipedia.org |
| Pyrrolidine Nitrogen | Carbobenzyloxy | Cbz | H₂, Pd/C (Hydrogenolysis) | wiley.comwikipedia.org |
| Pyrrolidine Nitrogen | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | wiley.comwikipedia.org |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion (e.g., TBAF), Acid | wikipedia.orgnih.gov |
| Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | nih.gov |
Stereochemical Control in the Synthesis of 2 4 Methoxybenzyl Pyrrolidine Enantiomers
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a foundational strategy in asymmetric synthesis that leverages the abundance of enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org This approach is particularly efficient when the target molecule's structure is closely related to a readily available chiral precursor, as the inherent chirality can be transferred to the final product, often through a series of stereospecific reactions. wikipedia.org
Enantioselective Synthesis from L-Tyrosine Derivatives
L-tyrosine, an aromatic amino acid, serves as a prominent and logical starting material for the synthesis of 2-(4-methoxybenzyl)pyrrolidine due to its structural similarity. The para-substituted benzyl (B1604629) group is already present in a protected form (as a phenol), and the amino acid backbone provides the necessary nitrogen atom and a stereocenter from which the pyrrolidine (B122466) ring's chirality can be derived.
A notable application of this strategy is in the synthesis of anisomycin (B549157) and its analogues. Research has demonstrated the stereospecific conversion of L-tyrosine into N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine. cdnsciencepub.com This transformation confirms that the absolute configuration of the stereocenters can be directly correlated to the starting L-tyrosine. cdnsciencepub.com The biosynthesis of anisomycin also begins with the deamination of L-tyrosine to yield 4-hydroxyphenylpyruvic acid, which initiates the formation of the benzylpyrrolidine core. nih.gov Furthermore, L-tyrosine has been effectively used as a chiral template for preparing a variety of structurally novel derivatives, showcasing its versatility as a precursor in enantioselective synthesis. ebi.ac.uk
Table 1: Key Transformations from L-Tyrosine Derivatives
| Starting Material | Key Transformation | Product | Reference |
|---|---|---|---|
| L-Tyrosine | Stereospecific conversion | N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine | cdnsciencepub.com |
| L-Tyrosine | Deamination (Biosynthesis) | 4-hydroxyphenylpyruvic acid (precursor to pyrrolidine ring) | nih.gov |
Utilization of Other Natural Chiral Precursors
Beyond L-tyrosine, the broader chiral pool offers a variety of precursors for pyrrolidine synthesis. While not always containing the 4-methoxybenzyl moiety directly, these precursors provide the chiral pyrrolidine core, which can be later functionalized.
Examples of such precursors include:
Aspartic Acid : Both (R)- and (S)-aspartic acid have been used to synthesize the optical antipodes of 3-pyrrolidinylisoxazoles, demonstrating the utility of this amino acid in creating substituted pyrrolidine rings. nih.gov
Sugars and their Derivatives : Carbohydrates are another rich source of chirality. For instance, 2,3-O-iso-propylidene-D-erythronolactol, derived from a sugar, has been employed as a starting material for the synthesis of new chiral pyrrolidines. nih.gov Similarly, (R)-glyceraldehyde, accessible from D-mannitol, can be converted into chiral imines that serve as building blocks for pyrrolidine-based organocatalysts. nih.govbeilstein-journals.org These examples highlight the principle of using sugar-derived chirality to construct the pyrrolidine scaffold.
Asymmetric Catalytic Methodologies
Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the action of a chiral catalyst. This field has developed extensively, offering highly efficient and selective methods for constructing chiral pyrrolidine rings.
Enantioselective Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric reactions has led to significant breakthroughs in the formation of chiral heterocycles. For pyrrolidine synthesis, palladium-catalyzed cycloadditions are particularly relevant.
One of the most effective methods is the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines. nih.gov This reaction, catalyzed by a palladium complex bearing a chiral ligand, constructs the five-membered pyrrolidine ring with high levels of stereocontrol. The development of novel phosphoramidite (B1245037) ligands has been crucial to achieving excellent yields and high enantiomeric excess (ee) for a wide variety of imine substrates. nih.gov The catalytic cycle is believed to proceed through a zwitterionic Pd-TMM intermediate that adds to the imine, followed by ring closure to furnish the chiral pyrrolidine product. nih.gov Other palladium(II)-catalyzed reactions, such as the directed enantioselective anti-carboboration of alkenes, further illustrate the power of this metal in creating complex chiral structures that can serve as precursors to pyrrolidines. chemrxiv.org
Table 2: Examples of Enantioselective Palladium-Catalyzed Pyrrolidine Synthesis
| Reaction Type | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Palladium / Chiral Phosphoramidite Ligand | Forms chiral pyrrolidines from TMM and imines with high enantioselectivity. | nih.gov |
Organocatalytic Approaches for Pyrrolidine Ring Formation
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org The pyrrolidine scaffold itself is a privileged motif in many organocatalysts, most famously exemplified by proline and its derivatives. unibo.it
These catalysts typically operate through enamine or iminium ion intermediates. mdpi.com For the formation of the pyrrolidine ring, organocatalytic 1,3-dipolar cycloadditions are a prominent strategy. For example, the reaction of azomethine ylides with electron-deficient alkenes, catalyzed by a chiral organic molecule, can produce highly substituted pyrrolidines with excellent stereocontrol. N-Boc-glycine has been shown to catalyze the 1,3-dipolar cycloaddition of maleic anhydride (B1165640) to N-benzylidene α-amino acid esters, leading to the formation of complex pyrrolidine-2,3,4-tricarboxylic anhydrides. researchgate.net The development of new pyrrolidine-based organocatalysts, often synthesized from the chiral pool, continues to expand the scope and efficiency of these transformations. nih.govbeilstein-journals.org
Chiral Ligand Design and Application in Asymmetric Syntheses
The success of asymmetric metal catalysis is intrinsically linked to the design and synthesis of chiral ligands. nih.gov These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov
Historically, C2-symmetric ligands, such as DIOP and DiPAMP, were dominant because their symmetry reduces the number of possible isomeric metal complexes and competing reaction pathways. nih.gov More recently, non-symmetrical and modular ligands, like phosphinooxazolines (PHOX ligands), have proven highly versatile and effective, often outperforming their symmetric counterparts. nih.govresearchgate.net
The design of these ligands is often guided by a combination of mechanistic understanding, intuition, and systematic screening. nih.gov For the synthesis of chiral pyrrolidines via palladium catalysis, the development of novel phosphoramidite ligands was a critical breakthrough, enabling high enantioselectivity in [3+2] cycloaddition reactions. nih.gov The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates. utexas.edu This synergy between ligand design and catalytic application is fundamental to advancing the synthesis of enantiomerically pure compounds like this compound.
Stereoselective Michael Addition Reactions Leading to Pyrrolidine Derivatives
The aza-Michael addition, a powerful method for carbon-nitrogen bond formation, is pivotal in the synthesis of nitrogen-containing heterocyclic compounds, including pyrrolidine derivatives rsc.org. Organocatalysis, in particular, has emerged as a successful strategy to address the challenges associated with the inherent Lewis basicity of nitrogen in these reactions rsc.org. The development of chiral Brønsted acids and other organocatalysts has enabled highly enantioselective intramolecular aza-Michael additions, leading to the formation of enantio-enriched 2-substituted pyrrolidines rsc.org.
One notable approach involves the use of novel pyrrolidine-based organocatalysts that possess a bulky substituent at the C2 position. These catalysts have been effectively employed in the Michael addition of aldehydes to nitroolefins beilstein-journals.orgbeilstein-journals.org. The design of these catalysts, often derived from the chiral pool such as from (R)-glyceraldehyde, aims to create a sterically demanding environment that can induce high levels of stereoselectivity in reactions proceeding through enamine intermediates beilstein-journals.orgnih.gov.
In a typical application, these organocatalysts are screened for their effectiveness in a model reaction, such as the addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene beilstein-journals.org. The stereochemical outcome of the reaction is highly dependent on the configuration of the catalyst used, with opposite enantiomers of the product being obtainable by using catalysts with different stereochemistry beilstein-journals.orgnih.gov. While initial screenings may show moderate diastereoselectivity, optimization of reaction conditions and catalyst structure can lead to significant improvements, achieving enantioselectivities up to 85% ee for the desired Michael adducts beilstein-journals.orgbeilstein-journals.org. The resulting adducts can then be further transformed into the target pyrrolidine structures.
Table 1: Performance of Chiral Pyrrolidine Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-nitrostyrene beilstein-journals.org
| Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of syn-adduct (%) | Enantiomeric Excess of anti-adduct (%) |
|---|---|---|---|---|
| OC1 | 99 | 78:22 | 68 | 63 |
| OC2 | 98 | 75:25 | 68 | 58 |
| OC3 | 95 | 70:30 | -69 | -44 |
| OC4 | 98 | 74:26 | -68 | -50 |
Diastereoselective Synthesis Approaches for Substituted Pyrrolidines
The diastereoselective synthesis of substituted pyrrolidines is a critical area of research, enabling the precise control of multiple stereocenters within the pyrrolidine ring. A variety of strategies have been developed, often relying on chiral auxiliaries, substrate control, or metal-based stereodirecting elements acs.orgresearchgate.netacs.org.
One powerful method is the use of chiral auxiliaries in cycloaddition reactions. For instance, Oppolzer's chiral sultam can direct asymmetric 1,3-dipolar cycloadditions to construct 3,4-syn substituted pyrrolidine moieties with a high degree of diastereoselectivity and enantioselectivity acs.org. Similarly, N-tert-butanesulfinyl imines can act as effective electron-withdrawing groups in 1-azadienes, facilitating highly diastereoselective [3 + 2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with up to four stereogenic centers acs.orgchemistryviews.org.
Another established approach involves the diastereoselective addition of organometallic reagents to chiral precursors. The synthesis of trans-2,5-disubstituted pyrrolidines has been achieved through two sequential diastereoselective additions of Grignard reagents, first to a chiral imine and subsequently to a 1,3-oxazolidine intermediate nih.govacs.org. The stereochemical outcome is directed by the chiral auxiliary, leading to the formation of stereopure adducts acs.org.
Furthermore, transition metal complexes can serve as powerful stereodirecting groups. An η4-dienetricarbonyliron complex containing a keto-aldehyde side chain can undergo a cascade double reductive amination with primary amines acs.orglookchem.com. In this process, the iron tricarbonyl group controls the facial selectivity of hydride attack, leading to the formation of 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity acs.org.
A highly pertinent example of substrate-controlled diastereoselective synthesis is the stereospecific conversion of L-tyrosine into N-benzoyl-2-(p-methoxybenzyl)-3-hydroxy-4-cyanopyrrolidine cdnsciencepub.com. This multi-step synthesis establishes the absolute configuration of three asymmetric centers (2S, 3S, 4S), demonstrating how the inherent chirality of a starting material can be effectively transferred to create a complex, stereochemically defined pyrrolidine structure cdnsciencepub.com.
Table 2: Diastereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines via Double Reductive Amination lookchem.com
| Entry | Primary Amine (RNH₂) | Product | Yield (%) |
|---|---|---|---|
| a | BnNH₂ | 1a | 75 |
| b | (R)-PhCH(Me)NH₂ | 1b | 73 |
| c | (S)-PhCH(Me)NH₂ | 1c | 75 |
| d | Ph(CH₂)₂NH₂ | 1d | 70 |
| e | Allylamine | 1e | 65 |
Kinetic Resolution and Dynamic Kinetic Resolution Techniques
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for the asymmetric synthesis of enantiomerically pure compounds from racemic mixtures wikipedia.orgwikipedia.org. While conventional KR is limited to a maximum theoretical yield of 50% for a single enantiomer, DKR integrates an in-situ racemization of the less reactive enantiomer, enabling a theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product wikipedia.orgprinceton.edu.
These techniques have been successfully applied to the synthesis of 2-substituted pyrrolidines. A notable example is the dynamic resolution of N-protected 2-lithiopyrrolidines nih.gov. In this method, a racemic 2-lithiopyrrolidine is treated with a chiral ligand, such as (-)-sparteine, which forms two diastereomeric complexes that are in equilibrium. One complex reacts faster with an electrophile, leading to the formation of an enantiomerically enriched 2-substituted pyrrolidine nih.govrsc.org. This approach can be a dynamic thermodynamic resolution, where the asymmetric induction results from a thermodynamic preference for one of the diastereomeric complexes, or a dynamic kinetic resolution, depending on the N-substituent nih.gov.
Organocatalysis has also enabled sophisticated DKR processes. A highly synergistic cascade reaction combining a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization has been developed for the synthesis of highly functionalized pyrrolidines pkusz.edu.cn. This method can generate up to three stereogenic centers with excellent diastereoselectivity (single isomer) and high enantioselectivity (>90% ee) pkusz.edu.cn.
Biocatalysis offers highly efficient and selective methods for the resolution of pyrrolidines. Transaminases (TAs) have been employed in the enantio-complementary synthesis of a range of 2-substituted pyrrolidines from ω-chloroketones nih.govacs.org. By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target pyrrolidine can be produced with analytical yields up to 90% and outstanding enantiomeric excesses, often exceeding 99.5% nih.govacs.org. This biocatalytic approach has been successfully applied to synthesize various 2-arylpyrrolidines, demonstrating its broad applicability acs.org.
Table 3: Enantio-Complementary Synthesis of 2-Arylpyrrolidines using Transaminases (TAs) acs.org
| Product | Substituent (Aryl group) | (S)-TA Yield (%) | (S)-TA ee (%) | (R)-TA Yield (%) | (R)-TA ee (%) |
|---|---|---|---|---|---|
| 3c | Phenyl | 50 | >99.5 (S) | 40 | >99.5 (R) |
| 3d | 4-Fluorophenyl | 60 | >99.5 (S) | 60 | >99.5 (R) |
| 3e | 4-Chlorophenyl | 90 | >99.5 (S) | 90 | >99.5 (R) |
| 3f | 2,4-Dichlorophenyl | 15 | >99.5 (S) | 10 | >99.5 (R) |
| 3g | 4-Bromophenyl | 80 | >99.5 (S) | 80 | >99.5 (R) |
| 3h | 4-Methylphenyl | 40 | >99.5 (S) | 40 | >99.5 (R) |
| 3i | 4-Methoxyphenyl (B3050149) | 25 | >99.5 (S) | 25 | >99.5 (R) |
| 3j | 3-Methoxyphenyl | 20 | 98.1 (S) | 20 | >99.5 (R) |
| 3k | 3-Fluorophenyl | 20 | 97.9 (S) | 20 | >99.5 (R) |
Application of 2 4 Methoxybenzyl Pyrrolidine As a Chiral Building Block and Ligand
Role as a Precursor in Complex Molecule and Natural Product Synthesis
The 2-(4-methoxybenzyl)pyrrolidine scaffold is a fundamental starting point for the synthesis of more elaborate and polysubstituted molecules. Its inherent chirality can be transferred and built upon to generate complex stereochemical arrays. Organic chemists utilize this building block in multi-step syntheses to construct intricate molecular architectures, including polycyclic systems and densely functionalized pyrrolidine (B122466) derivatives.
A key strategy involves the [3+2] dipolar cycloaddition of azomethine ylides, which allows for the direct formation of the five-membered ring with control over multiple stereocenters. acs.org Methodologies using iridium-catalyzed reductive generation of azomethine ylides from tertiary amides have been successfully applied to construct complex tricyclic cores containing a 4-methoxybenzyl-substituted pyrrolidine ring. acs.org This highlights the role of the parent structure in accessing sophisticated molecular frameworks relevant to natural product synthesis.
Furthermore, the synthesis of highly substituted pyrrolidines often begins with precursors that incorporate the 2-(4-methoxybenzyl) group. For instance, palladium-catalyzed reactions have been employed to synthesize molecules like tert-butyl this compound-1-carboxylate. umich.edu Other complex derivatives, such as ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate, have been synthesized through enantioselective Michael reactions, demonstrating how the initial chiral scaffold guides the formation of subsequent stereocenters. researchgate.net While the direct synthesis of a named natural product starting from this compound is context-dependent, its utility is firmly established in creating the core structures, such as those found in (R)-bgugaine and (R)-irnidine, which are synthesized from a pyrrolidine core. whiterose.ac.uk
Utilization in the Construction of Chiral Ligands for Asymmetric Catalysis
The rigid and stereochemically defined structure of this compound makes it an excellent foundation for the design of chiral ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer of the product.
The effectiveness of a pyrrolidine-based chiral ligand is governed by several key design principles that manipulate steric and electronic interactions within the catalytic complex.
Stereochemical Control: The absolute configuration of the stereocenter(s) on the pyrrolidine ring is the primary determinant of the product's chirality. For ligands derived from amino alcohols, the configuration of the carbinol carbon atom typically controls the sense of asymmetric induction. diva-portal.org
Structural Rigidity and Conformation: The non-planar nature of the pyrrolidine ring, often described as "pseudorotation," reduces conformational flexibility. nih.gov Constraining the ligand's structure, for example by incorporating it into a pyrrolidine ring, can eliminate non-productive conformations, leading to higher catalytic activity and selectivity compared to more flexible acyclic analogues. nih.gov
Steric Hindrance: Bulky substituents on the pyrrolidine ring create a defined chiral pocket around the metal's active site. This steric hindrance blocks one of the enantiotopic faces of the substrate from approaching the catalyst, thereby ensuring high enantioselectivity. nih.gov The size and position of these groups can be tuned to optimize performance for different substrates.
Electronic Properties: The electronic nature of the substituents on the pyrrolidine scaffold and associated coordinating groups (e.g., phosphines, pyridines) can influence the catalytic activity. However, studies have shown that steric factors often play a more dominant role than electronic effects in determining the level of enantioselectivity. diva-portal.org
Modularity and Accessibility: Effective ligand design often employs a modular approach, where different chiral fragments and coordinating atoms can be easily assembled. Pyrrolidine derivatives, often sourced from the inexpensive chiral pool (e.g., from L-proline), provide a readily available and modifiable platform for creating diverse libraries of ligands. diva-portal.orgchim.it
A notable application of a ligand derived from the pyrrolidine framework is in the asymmetric reduction of ketones. A catalytic system involving (R)-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine, a direct derivative, has been developed for the large-scale, highly enantioselective reduction of aromatic ketones. google.com This system, which uses sodium borohydride (B1222165) and chlorotrimethylsilane, demonstrates high efficiency and stereoselectivity, making it industrially relevant. google.com The ligand, used at a 10-20 mol% loading, effectively creates a chiral environment for the reduction, yielding optically active alcohols with high enantiomeric excess (ee). google.com
The performance of this catalytic system is detailed in the table below, showcasing its application in reducing various aromatic ketone substrates.
| Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 3-[5-(4-fluorophenyl)-5-oxopentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one | 3-[5-(4-fluorophenyl)-5(S)-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one | Not specified | 99.0% ee | google.com |
| 5-(4-fluorophenyl)-5-oxopentanoic acid methyl ester | 5-(4-fluorophenyl)-5(S)-hydroxypentanoic acid methyl ester | Not specified | 98.8% ee | google.com |
This system highlights how modifying the 2-position of the pyrrolidine ring with a bis(4-methoxyphenyl)hydroxymethyl group creates a highly effective chiral ligand for asymmetric reductions. google.com
Foundation for Chiral Auxiliaries in Organic Synthesis
Beyond their role in metal-based catalysis, pyrrolidine derivatives serve as a foundation for chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs a stereoselective reaction, and is subsequently removed. This strategy is a powerful tool for controlling stereochemistry in the synthesis of complex molecules.
Epimeric pyrroloimidazolones, which are readily synthesized from L-proline, exemplify the utility of the pyrrolidine scaffold in this context. chim.it These auxiliaries can be used to induce planar, central, and axial chirality in various substrates. chim.it A key advantage of this system is that the different epimers can behave as "pseudo-enantiomers," allowing access to either enantiomer of a product from a single, inexpensive chiral starting material. chim.it After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recycled. The design of such auxiliaries focuses on several criteria: they must be easy to prepare, stable to reaction conditions, provide high diastereoselectivity, and be readily removable. chim.it While direct applications of this compound as a classical chiral auxiliary are part of the broader exploration of pyrrolidine chemistry, the principles are well-established by closely related structures derived from the pyrrolidine chiral pool. chim.itru.nl
Contributions to Methodologies for Enantioselective Transformations
The use of this compound and its derivatives has contributed significantly to the development of new and efficient methodologies for enantioselective transformations. These contributions range from the creation of novel catalytic systems to the design of powerful cycloaddition reactions for building molecular complexity.
One of the most impactful contributions is in the area of asymmetric catalysis. The development of ligands like (R)-2-[bis(4-methoxyphenyl)hydroxymethyl]pyrrolidine has enabled highly efficient and scalable methods for the asymmetric reduction of ketones, providing reliable access to chiral alcohols, which are crucial intermediates in the pharmaceutical industry. google.com
Furthermore, the pyrrolidine scaffold has been central to advancing palladium-catalyzed asymmetric [3+2] cycloaddition reactions. The development of novel phosphoramidite (B1245037) ligands based on chiral pyrrolidines has allowed for the highly enantioselective reaction of trimethylenemethane (TMM) with imines. nih.gov This methodology provides a direct and powerful route to optically active, functionalized pyrrolidines, which are prevalent in natural products and pharmaceuticals. nih.gov The rigidity and well-defined steric environment of the pyrrolidine-based ligands were crucial for achieving high levels of stereocontrol in these complex transformations. nih.govnih.gov
The continuous development of synthetic methods, such as iridium-catalyzed one-pot reactions to build complex polycyclic amines from pyrrolidine precursors, further underscores the foundational role of this scaffold in expanding the toolbox of modern organic synthesis. acs.org These methodologies, built upon the unique structural and chiral properties of the pyrrolidine ring, represent significant progress in the ability to construct complex chiral molecules efficiently and selectively.
Medicinal Chemistry Research Applications of 2 4 Methoxybenzyl Pyrrolidine Derivatives
Design and Synthesis of Analogs Featuring the 2-(4-methoxybenzyl)pyrrolidine Moiety
The design and synthesis of analogs containing the this compound core are central to exploring their therapeutic potential. Medicinal chemists employ various strategies to modify and diversify this scaffold, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Structural Modifications and Diversification Strategies
A primary strategy for diversification involves the functionalization of the pyrrolidine (B122466) ring at various positions. The nitrogen atom (N1), being a secondary amine, is a common site for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov Synthetic approaches often involve the reaction of the parent this compound with a wide array of electrophiles to introduce diverse functionalities.
Another key approach is the modification of substituents at other positions on the pyrrolidine ring, such as C3, C4, and C5. For instance, the introduction of carboxylic acid groups, amides, or other functional groups can significantly alter the molecule's polarity and its ability to interact with biological targets. acs.org The synthesis of these analogs can be achieved through multi-step sequences starting from readily available precursors like cis-4-hydroxy-D-proline, which allow for the stereocontrolled introduction of substituents. nih.gov
The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing the pyrrolidinyl ring itself, offering control over the stereochemistry at multiple centers. nih.gov This method allows for the combination of different azomethine ylides and dipolarophiles to generate a library of structurally diverse pyrrolidine derivatives. nih.gov
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are frequently employed to fine-tune the properties of this compound derivatives. This strategy involves replacing a specific functional group with another that has similar steric and electronic properties, with the goal of improving biological activity or metabolic stability.
For example, the methoxy (B1213986) group on the benzyl (B1604629) ring can be replaced with other substituents to probe the electronic requirements for target binding. Similarly, the pyrrolidine ring itself can be considered a bioisosteric replacement for other cyclic structures, such as an indan (B1671822) ring, as demonstrated in the development of endothelin receptor antagonists. acs.org The rationale behind such replacements is to maintain the key pharmacophoric features while potentially improving properties like solubility or reducing off-target effects.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, these studies have provided valuable insights into the key structural features required for potent and selective target engagement.
Impact of Substituent Position and Nature on Target Interaction
The position and chemical nature of substituents on both the pyrrolidine ring and the 4-methoxybenzyl group have a profound impact on the biological activity of these compounds.
N1-Substituents: As previously mentioned, the N1 position is a key handle for modification. In a series of endothelin receptor antagonists based on a 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid scaffold, it was found that N-acyl and simple N-alkyl substituents resulted in weak activity. acs.org However, the introduction of N-alkyl substituents containing ethers, sulfoxides, or sulfones led to increased activity, with N,N-dibutylacetamide being the optimal substituent, yielding a compound with an IC50 of 0.36 nM at the ETA receptor. acs.org
C3 and C4-Substituents: Substituents at the C3 and C4 positions of the pyrrolidine ring also play a critical role in determining activity and selectivity. In the same series of endothelin receptor antagonists, the presence of a carboxylic acid at the C3 position was a key feature for activity. acs.org Furthermore, studies on other pyrrolidine derivatives have shown that the nature and substitution pattern of aryl groups at the C4 position can significantly influence potency. nih.gov For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position and meta-substituted aryl groups at the C4 position showed improved biological activity. nih.gov
The following table summarizes the impact of various substituents on the activity of this compound derivatives based on published research findings.
| Scaffold Position | Substituent | Effect on Activity | Target | Reference |
| N1 | N-acyl, simple N-alkyl | Weak activity | Endothelin Receptors | acs.org |
| N1 | N-alkyl with ethers, sulfoxides, or sulfones | Increased activity | Endothelin Receptors | acs.org |
| N1 | N,N-dibutylacetamide | Significantly improved activity (IC50 = 0.36 nM) | ETA Receptor | acs.org |
| C3 | Carboxylic acid | Key for activity | Endothelin Receptors | acs.org |
| C3 | Fluorophenyl | Improved in vitro potency | Not specified | nih.gov |
| C4 | meta-substituted aryl | Improved biological activity | Not specified | nih.gov |
Stereochemical Influence on Activity Profiles
The pyrrolidine ring contains multiple stereogenic centers, and the spatial arrangement of substituents can have a dramatic effect on biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for different three-dimensional arrangements of its substituents, which can lead to differential binding affinities for chiral biological targets like proteins and enzymes. nih.gov
For example, in the development of endothelin receptor antagonists, the trans,trans-stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for high-affinity binding. acs.org Similarly, in other classes of pyrrolidine derivatives, different enantiomers have been shown to exhibit distinct activity profiles, highlighting the importance of stereocontrolled synthesis and evaluation. nih.govontosight.ai The stereochemistry at the C2 position, where the 4-methoxybenzyl group is attached, is particularly important as it dictates the orientation of this bulky group relative to the rest of the molecule.
Investigation of Biochemical Target Interactions
Derivatives of this compound have been investigated for their interactions with a variety of biochemical targets, leading to the discovery of potent and selective modulators of these systems.
Endothelin Receptors: As discussed, a series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids were identified as potent and selective antagonists of the endothelin A (ETA) receptor. acs.org The lead compound from this series, with an N,N-dibutylacetamide substituent, displayed an IC50 of 0.36 nM for the ETA receptor and over 1000-fold selectivity versus the ETB receptor. acs.org This compound was also a potent inhibitor of ET-1-induced phosphoinositol hydrolysis. acs.org
Chemokine Receptors: A series of (S)-pyrrolidines were developed as antagonists of the CXCR4 chemokine receptor, which is implicated in cancer metastasis. nih.gov In this series, the pyrrolidine scaffold was constructed via a reaction involving (R)-1-(4-methoxyphenyl)ethan-1-amine, highlighting the use of chiral building blocks derived from a related structural motif. nih.gov
Dipeptidyl Peptidase-IV (DPP-IV): Pyrrolidine sulfonamides have been investigated as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes. vulcanchem.com The 4-methoxyphenyl (B3050149) group in these derivatives may mimic the phenylalanine residue of natural substrates, enabling competitive inhibition. vulcanchem.com
The following table provides an overview of the biochemical targets of this compound derivatives and their observed activities.
| Biological Target | Derivative Class | Key Finding | Reference |
| Endothelin A (ETA) Receptor | N-substituted 2,4-diarylpyrrolidine-3-carboxylic acids | Potent and selective antagonism (IC50 = 0.36 nM) | acs.org |
| CXCR4 Chemokine Receptor | (S)-pyrrolidines | Antagonistic activity with IC50 values in the nanomolar range | nih.gov |
| Dipeptidyl Peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | Potential for competitive inhibition | vulcanchem.com |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in a variety of diseases.
Endothelin Receptors: A series of N-substituted trans,trans-2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acids have been synthesized and evaluated for their binding affinity to endothelin A (ETA) and endothelin B (ETB) receptors. acs.org While compounds with simple N-alkyl or N-acyl substituents showed weak activity, those with N-alkyl substituents containing ethers, sulfoxides, or sulfones demonstrated increased activity. acs.org Notably, derivatives with N,N-dibutylacetamide substituents, such as A-127722, exhibited potent and selective inhibition of the ETA receptor, with an IC50 value of 0.36 nM and over 1000-fold selectivity against the ETB receptor. acs.orgdrugbank.com Another compound, ZD4054, also a specific ETA receptor antagonist, has been shown to inhibit the mitogenic effects of endothelin-1 (B181129) in ovarian carcinoma cell lines. nih.gov
DPP-4: In the context of type 2 diabetes, derivatives of this compound have been explored as dipeptidyl peptidase-4 (DPP-4) inhibitors. The 4-methoxyphenyl group is thought to mimic phenylalanine residues in DPP-IV substrates, leading to competitive inhibition. vulcanchem.com Structurally similar pyrrolidine sulfonamides have shown enzyme inhibition in the range of 56.32–66.32%. vulcanchem.com Further studies on 2-cyano-N-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-sulfonamide derivatives revealed significant DPP-4 inhibition, with some compounds exhibiting IC50 values as low as 0.011 µM, which is more potent than the standard drug Vildagliptin. tandfonline.com The substitution pattern on the pyrrolidine ring and associated moieties plays a crucial role in determining the inhibitory potency. For instance, a 2-benzylpyrrolidine (B112527) derivative was found to be the most active among a series of newly designed compounds, with an IC50 of 0.3 µM. oatext.com
α-Amylase: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. A 4-methoxy analogue demonstrated noteworthy inhibitory activity with an IC50 value of 26.24 µg/mL. nih.govnih.gov Molecular docking studies have supported these experimental findings, indicating a good correlation between the binding interactions and the observed inhibitory activity. nih.govnih.gov Spiropyrrolidine derivatives have also shown potent α-amylase inhibition, with IC50 values ranging from 0.55 to 2.19 mM. mdpi.com
hDHFR: In the realm of anticancer research, 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamide derivatives have been synthesized and evaluated as human dihydrofolate reductase (hDHFR) inhibitors. tandfonline.comtandfonline.com One of the most potent compounds in this series, featuring phenethyl and 4-methoxyphenyl moieties, exhibited an IC50 value of 12.37 μM. tandfonline.comtandfonline.com Structure-activity relationship (SAR) studies highlighted the importance of these moieties for anticancer activity. tandfonline.com
AChE: Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. researchgate.net For example, 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one has been identified as a lead compound with anti-Alzheimer's properties. researchgate.net Further research led to the synthesis of novel pyrrolidine-based benzenesulfonamide (B165840) derivatives, with compounds bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents showing promising AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively. frontiersin.org
Carbonic Anhydrase: Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. nih.gov Specifically, sulfonamide derivatives were tested for off-target in-vitro bovine carbonic anhydrase-II inhibition. nih.gov Additionally, a series of novel N4-substituted 4-(2-aminoethyl)benzenesulfonamides showed excellent inhibitory activity against hCA-IX and hCA-XII, with Ki values ranging from 5.9 to 10.7 nM, surpassing some clinically used CA inhibitors. rsc.org
iNOS: In the context of inflammation, 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS). beilstein-journals.orgbeilstein-journals.org Compound 5e, which contains an electron-withdrawing nitro group, demonstrated the most significant inhibition of nitric oxide production with an IC50 value of 43.69 ± 5.26 µM. beilstein-journals.org This highlights the potential of these derivatives as anti-inflammatory agents targeting iNOS. beilstein-journals.org
DNA Gyrase/Topoisomerase IV: Pyrrolidine derivatives have also been explored as antibacterial agents by targeting DNA gyrase and topoisomerase IV. frontiersin.org A series of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives were synthesized, and some compounds inhibited E. coli DNA gyrase with IC50 values similar to the standard drug novobiocin (B609625). frontiersin.org Specifically, a compound with 4-chlorophenyl substituents on the pyrrolidine ring and a 5-hydroxymethyl furan (B31954) moiety on the 1,2,4-oxadiazole group was more active than novobiocin against both E. coli and S. aureus topoisomerase IV. frontiersin.org
Table 1: Enzyme Inhibition Data for this compound Derivatives
| Enzyme/Receptor | Derivative Class | Key Compound(s) | Inhibition Data (IC50/Ki) | Reference(s) |
| Endothelin A (ETA) Receptor | N-substituted pyrrolidine-3-carboxylic acids | A-127722 | 0.36 nM (IC50) | acs.org |
| DPP-4 | 2-Cyano-pyrrolidine-1-sulfonamides | Compound 4a | 0.011 µM (IC50) | tandfonline.com |
| α-Amylase | Pyrrolidine derivatives | 4-methoxy analogue | 26.24 µg/mL (IC50) | nih.govnih.gov |
| hDHFR | 2-[4-(pyrrolidine-1-yl) benzylidene]hydrazine carbothioamides | Compound 19a | 12.37 μM (IC50) | tandfonline.comtandfonline.com |
| AChE | Pyrrolidine-based benzenesulfonamides | Compound 19b | 27.21 ± 3.96 nM (Ki) | frontiersin.org |
| iNOS | 4-(1-methylamino)ethylidene-pyrrolidine-2,3-diones | Compound 5e | 43.69 ± 5.26 µM (IC50) | beilstein-journals.org |
| DNA Gyrase (E. coli) | 1,2,4-Oxadiazole pyrrolidine derivatives | Compound 22c | 120 ± 10 nM (IC50) | frontiersin.org |
| Topoisomerase IV (E. coli) | 1,2,4-Oxadiazole pyrrolidine derivatives | Compound 22c | 3.07 µM (IC50) | frontiersin.org |
Receptor Binding Assays and Ligand Selectivity
The selectivity of this compound derivatives for their target receptors is a critical aspect of their therapeutic potential.
Endothelin Receptors: Atrasentan, a derivative of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, is a potent ETA receptor antagonist with a Ki of 0.034 nM. drugbank.com It exhibits over 1800-fold selectivity for the ETA receptor compared to the ETB receptor (Ki = 63.3 nM). drugbank.com This high selectivity is crucial for minimizing off-target effects. Similarly, the A-127722 compound demonstrates a 1000-fold selectivity for the ETA versus the ETB receptor. acs.org
Nitric Oxide Synthase (NOS) Isoforms: The design of isoform-selective inhibitors is essential for targeting neuronal nitric oxide synthase (nNOS) without affecting other NOS isoforms like endothelial NOS (eNOS) or inducible NOS (iNOS). nih.gov A series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine (B139424) derivatives were synthesized, leading to the discovery of low nanomolar nNOS inhibitors with over 1000-fold selectivity for nNOS over eNOS. nih.gov This selectivity is vital to avoid potential side effects such as hypertension that could result from eNOS inhibition. nih.gov
Elucidation of Biological Mechanisms at a Molecular Level
Understanding the molecular interactions between this compound derivatives and their biological targets is key to rational drug design and optimization.
Molecular Docking and Binding Modes: Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, in the case of DPP-IV inhibitors, the sulfonamide group is suggested to anchor the compound to catalytic residues through hydrogen bonding, while the pyrrolidine ring induces conformational changes in the enzyme. vulcanchem.com Docking studies of potent pyrrolidine derivatives with α-amylase have shown good agreement with experimental data, providing insights into the binding interactions. nih.gov Similarly, for hDHFR inhibitors, the methoxy group on the phenyl ring has been shown to make significant contributions to target binding through various interactions. tandfonline.com
Structure-Activity Relationship (SAR) Studies: SAR studies have revealed key structural features that influence the activity of these compounds. For DPP-IV inhibitors, electron-withdrawing groups on the aryl ring of pyrrolidine sulfonamides were found to improve inhibitory activity. vulcanchem.com In the case of iNOS inhibitors, an electron-withdrawing nitro group on the benzene (B151609) ring of the pyrrolidine-2,3-dione (B1313883) subunit was responsible for the high inhibitory activity, likely by enhancing hydrogen bonding with key residues. beilstein-journals.org
Enzyme Kinetics and Induced Fit: The study of enantiomerically pure isomers of a pyrrolidinomethyl 2-aminopyridine derivative revealed that one isomer could induce enzyme elasticity in nNOS, creating a new "hot spot" for ligand binding. nih.gov This inhibitor adopted a unique binding mode, highlighting the dynamic nature of the enzyme-ligand interaction and providing critical information about the structural requirements of the NOS active site. nih.gov
Advanced Characterization Techniques for 2 4 Methoxybenzyl Pyrrolidine Scaffolds
X-Ray Crystallography for Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal evidence of both relative and absolute stereochemistry. researchgate.netthieme-connect.denih.gov This technique relies on the diffraction pattern produced when a single crystal of the compound is irradiated with X-rays. The resulting electron density map allows for the precise mapping of atomic positions, bond lengths, and bond angles.
In the context of 2-(4-methoxybenzyl)pyrrolidine derivatives, X-ray crystallography has been instrumental in confirming the stereochemical outcomes of various synthetic transformations. For instance, the absolute configuration of novel spiro[pyrrolidine-2,3′-oxindole] analogs, which incorporate a pyrrolidine (B122466) ring, was unambiguously determined through single-crystal X-ray diffraction analysis of a representative cycloadduct. mdpi.com Similarly, the stereochemistry of hydantoin (B18101) derivatives has been confirmed using this method, which also helped in elucidating the reaction mechanism. acs.org
The determination of absolute configuration often requires the presence of a heavy atom in the structure to induce anomalous scattering effects. thieme-connect.de However, even in its absence, the relative configuration of multiple stereocenters within a molecule can be reliably established. For complex structures, such as polyhydroxylated pyrrolidine peptidomimetics, X-ray analysis has been used to confirm assignments made by other techniques like NMR. acs.org
Key Findings from X-ray Crystallography Studies:
| Compound Type | Key Stereochemical Insight | Reference |
| Spiro[pyrrolidine-2,3′-oxindoles] | Unambiguous determination of the stereochemistry of the cycloadduct. | mdpi.com |
| Hydantoin Derivatives | Confirmation of absolute configuration at both stereogenic centers. | acs.org |
| Polyhydroxylated Pyrrolidine Peptidomimetics | Confirmation of the absolute configuration of products. | acs.org |
| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Validation of molecular geometry and predicted configurations. | beilstein-journals.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules in solution. rsc.orgsavemyexams.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of connectivity and stereochemical relationships.
For diastereomers of this compound derivatives, ¹H NMR spectroscopy is particularly useful for their identification and for determining their relative ratios. ugent.be Diastereomers, being stereoisomers that are not mirror images, exhibit different physical properties and, consequently, distinct NMR spectra. Differences in chemical shifts (δ), coupling constants (J), and through-space interactions (Nuclear Overhauser Effect, NOE) can be used to assign the relative stereochemistry of the substituents on the pyrrolidine ring.
For example, in the synthesis of dispiro[imidazolidine-4,3'-pyrrolidine-2′,3″-indoline] derivatives, the formation of a single diastereomer was confirmed by the absence of signals for other stereoisomers in the NMR spectra of the reaction mixtures. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are often employed for complete signal assignment and to probe spatial proximities between protons, which is crucial for stereochemical assignments. nih.govnih.gov The diastereotopic nature of methylene (B1212753) protons adjacent to the nitrogen in the pyrrolidine ring can lead to widely separated signals in the ¹H NMR spectrum, providing further stereochemical information. researchgate.net
Illustrative ¹H NMR Data for a Pyrrolidine Derivative:
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (methine) | 5.23 | broad signal | |
| Aromatic H | 7.96, 7.45 | doublet | |
| Methylene H-1'' | 3.29 | multiplet | |
| Methylene H-2'' | 1.97 | multiplet | |
| Methyl H-4 | 0.745 | triplet | |
| Data adapted from a study on a related pyrrolidinophenone structure. researchgate.net |
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.govuma.esnih.gov Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral environment, such as a CSP. This differential interaction leads to different retention times, allowing for their separation and quantification.
The determination of enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. For derivatives of this compound, chiral HPLC is routinely used to assess the effectiveness of chiral catalysts and synthetic methodologies. cdnsciencepub.comrsc.orgscielo.br
The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Various types of CSPs are commercially available, and the choice depends on the specific structure of the analyte. The separated enantiomers are typically detected using a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers. uma.es In some cases, derivatization of the analyte with a chiral or achiral reagent may be performed to improve separation or detection. nih.gov
Example of Chiral HPLC Conditions for a Pyrrolidine Derivative:
| Parameter | Value |
| Column | Chiralpak IA |
| Mobile Phase | CH₂Cl₂/n-hexane/CH₃OH = 75:25:1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Times | t_minor = 4.54 min, t_major = 5.33 min |
| Data from a study on a fused bicyclic dihydropyranone containing a pyrrolidine moiety. rsc.org |
Future Research Directions and Potential Innovations
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 2-(4-methoxybenzyl)pyrrolidine and its analogues lies in the adoption of greener and more efficient chemical processes. Current research trajectories are focused on minimizing environmental impact while maximizing yield and stereoselectivity.
One of the most promising areas is the application of biocatalysis . The use of enzymes, such as transaminases, offers a highly selective and environmentally benign alternative to traditional chemical methods. Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones, often with exceptional enantiomeric excess and under mild reaction conditions. Future work will likely involve engineering novel transaminases with tailored substrate specificity for precursors of this compound, potentially enabling one-pot synthesis from readily available starting materials.
Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic protocols. This includes the use of renewable starting materials, environmentally friendly solvents like water or ethanol (B145695), and catalyst systems that can be easily recovered and recycled. The development of catalytic routes that proceed with high atom economy, minimizing the generation of waste, will be a key focus.
| Synthesis Strategy | Key Advantages | Future Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme engineering for enhanced substrate scope and stability. |
| Green Chemistry | Use of renewable resources, non-toxic solvents, catalyst recyclability, high atom economy. | Development of novel heterogeneous catalysts and flow chemistry processes. |
Exploration of Novel Catalytic Asymmetric Transformations
The pyrrolidine (B122466) motif is a cornerstone of asymmetric organocatalysis , and this compound derivatives are prime candidates for the development of novel catalysts. Building upon the success of proline and its derivatives, future research will likely focus on designing and synthesizing new chiral catalysts based on the this compound scaffold for a wider range of asymmetric transformations.
These transformations could include novel variants of Michael additions, aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. The steric and electronic properties of the 4-methoxybenzyl group can be fine-tuned through modification to influence the stereochemical outcome of these reactions, leading to the synthesis of complex chiral molecules with high precision.
Moreover, the exploration of dual-catalysis systems, where a this compound-based organocatalyst works in concert with a metal catalyst, could open up new avenues for previously inaccessible chemical transformations. This synergistic approach can lead to enhanced reactivity and selectivity.
Advanced Structural Biology and Biophysical Studies of Derivatives
A deeper understanding of the three-dimensional structure of this compound derivatives and their interactions with biological targets is crucial for the rational design of new therapeutic agents and catalysts. X-ray crystallography will continue to be a pivotal technique for elucidating the solid-state conformation of these molecules and their complexes. High-resolution crystal structures can provide invaluable insights into the binding modes of pyrrolidine-based inhibitors with enzymes, guiding the optimization of their potency and selectivity.
In addition to static structural information, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for studying the solution-state conformation and dynamics of these compounds. Advanced NMR techniques can be used to probe intermolecular interactions and conformational changes upon binding to target proteins.
Biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) will also play a key role in characterizing the thermodynamics and kinetics of binding events, providing a comprehensive picture of the molecular recognition process.
| Technique | Information Gained | Future Applications |
| X-ray Crystallography | High-resolution 3D structure, binding mode analysis. | Structure-based drug design, catalyst optimization. |
| NMR Spectroscopy | Solution-state conformation, molecular dynamics, intermolecular interactions. | Elucidation of dynamic processes in solution. |
| Biophysical Methods | Binding affinity, thermodynamics, and kinetics. | Quantitative characterization of ligand-target interactions. |
Computational Chemistry-Driven Design for Enhanced Selectivity and Potency
Computational chemistry has become an indispensable tool in modern chemical research, enabling the in-silico design and optimization of molecules with desired properties. Molecular modeling and docking studies can be employed to predict the binding affinity and orientation of this compound derivatives within the active site of a target enzyme. This allows for the prioritization of synthetic candidates and the rational design of modifications to enhance potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental in identifying the key molecular descriptors that correlate with biological activity. By building predictive models, researchers can screen virtual libraries of compounds and identify those with the highest probability of success, thereby accelerating the discovery process. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their complexes, revealing details of the binding process that are not accessible through static models.
Integration of High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery
The discovery of novel applications for this compound derivatives can be significantly accelerated through the integration of high-throughput screening (HTS) and combinatorial chemistry . Combinatorial approaches allow for the rapid synthesis of large and diverse libraries of related compounds by systematically varying the substituents on the pyrrolidine scaffold.
These libraries can then be subjected to HTS assays to identify compounds with desired biological activities or catalytic properties. The development of miniaturized and automated screening platforms will be crucial for efficiently evaluating these large compound collections.
A particularly powerful approach is the use of DNA-encoded libraries (DELs) , where each member of a combinatorial library is tagged with a unique DNA barcode. This technology allows for the screening of billions of compounds simultaneously against a biological target, dramatically increasing the efficiency of hit identification. The synthesis of DELs based on the this compound scaffold would represent a significant step forward in exploring its chemical and biological potential.
Q & A
Q. What are the common synthetic routes for 2-(4-methoxybenzyl)pyrrolidine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves alkylation or reductive amination strategies. For example, palladium-catalyzed carboamination reactions have been employed to construct the pyrrolidine ring, with yields dependent on catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and ligand choice (e.g., BINAP) . In another approach, Ti(O-iPr)₄ and EtMgBr were used to catalyze cyclization reactions, achieving moderate yields (30–77%) depending on solvent polarity and temperature control . Optimizing anhydrous conditions (e.g., dichloromethane under N₂) and stoichiometric ratios of reagents (e.g., 1:1.2 amine:electrophile) can mitigate side reactions like over-alkylation .
Q. How is the stereochemistry of this compound derivatives confirmed?
Stereochemical assignment relies on NMR analysis (e.g., coupling constants for cis/trans isomers) and comparison to known analogs. For instance, the cis configuration of 2,5-disubstituted pyrrolidines was confirmed by analogy to (±)-(2S,5R)-(4-methoxybenzyl)-1-(4-methoxyphenyl)-5-phenylpyrrolidine, where NOESY correlations and X-ray crystallography validated spatial arrangements . Chiral HPLC or circular dichroism (CD) may further resolve enantiomers when asymmetric synthesis is attempted .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact, as analogs like 3-(4-methoxyphenyl)pyrrolidine-oxalic acid have shown irritant properties .
- Storage in sealed containers under inert gas (e.g., Ar) to prevent degradation .
- Emergency measures: Flush eyes with water for 15 minutes upon exposure; consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can this compound serve as a ligand or catalyst in asymmetric synthesis?
The chiral pyrrolidine framework enables its use as a organocatalyst. For example, derivatives with electron-donating groups (e.g., 4-methoxybenzyl) enhance enantioselectivity in aldol reactions by stabilizing transition states via hydrogen bonding. Modifications at the 2-position (e.g., bulky substituents) can further improve stereocontrol, as demonstrated in Ti-catalyzed cycloadditions (up to 90% ee) .
Q. What strategies mitigate enantiomeric excess (ee) loss during alkylation of this compound intermediates?
- Low-temperature kinetics : Conducting reactions at −78°C slows racemization .
- Chiral auxiliaries : Temporary protecting groups (e.g., Evans oxazolidinones) stabilize stereocenters during functionalization .
- In situ quenching : Adding scavengers (e.g., polymer-supported sulfonic acid) traps reactive intermediates, preventing epimerization .
Q. How do contradictory reports on biological activity inform structure-activity relationship (SAR) studies?
Discrepancies in enzyme inhibition data (e.g., varying IC₅₀ values for kinase targets) highlight the need for rigorous SAR analysis. For example, substituting the 4-methoxy group with electron-withdrawing groups (e.g., nitro) in pyrrolidine derivatives altered binding affinity by 10-fold, suggesting electronic effects dominate over steric factors . Comparative assays under standardized conditions (pH, co-solvents) are critical to resolve inconsistencies .
Q. What analytical techniques resolve challenges in characterizing pyrrolidine derivatives with labile substituents?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for unstable intermediates (e.g., iodo-methylene analogs) .
- Dynamic NMR : Detects rotamers or conformational changes in derivatives with flexible side chains .
- X-ray crystallography : Provides definitive structural data for crystalline salts (e.g., oxalate co-crystals) .
Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?
Docking studies (e.g., AutoDock Vina) predict binding modes to targets like orexin receptors. Free energy perturbation (FEP) calculations guide substituent selection; for instance, replacing the methoxy group with 3,4-dimethoxybenzyl improved binding ΔG by −2.3 kcal/mol in dual orexin receptor antagonists . MD simulations further assess conformational stability in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
